molecular formula C13H9Cl2N3OS B5803110 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5803110
M. Wt: 326.2 g/mol
InChI Key: WZTSIRPBMZKPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CPB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes.

Mechanism of Action

4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is necessary for many physiological processes.
Biochemical and Physiological Effects:
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce bone resorption, and improve acid-base balance. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is its potential use as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide for therapeutic use.

Synthesis Methods

4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 5-chloro-2-aminopyridine in the presence of triethylamine to form the intermediate product. The intermediate product is then reacted with thiourea to form 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have potent inhibitory activity against carbonic anhydrase, which is involved in a variety of physiological processes, including acid-base regulation, respiration, and bone resorption. 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTSIRPBMZKPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

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